H-ALA-PRO-TRP-LEU-TYR-GLY-PRO-ALA-OH
Description
Chemical Nomenclature and Structural Identification
H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine, systematically designated as H-ALA-PRO-TRP-LEU-TYR-GLY-PRO-ALA-OH, possesses the Chemical Abstracts Service registry number 149635-71-2 and maintains several recognized synonyms including Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine and Carbohydrate Structure Mimicking Peptide. The compound's IUPAC nomenclature follows the standard peptide naming convention as L-Alanine, L-alanyl-L-prolyl-L-tryptophyl-L-leucyl-L-tyrosylglycyl-L-prolyl-, reflecting its octapeptide nature with eight amino acid residues linked through amide bonds. The molecular structure exhibits a linear peptide configuration with distinct amino acid components contributing to its overall three-dimensional conformation and biological activity.
The structural composition demonstrates significant complexity through its incorporation of diverse amino acid residues, each contributing unique chemical properties to the overall peptide framework. Alanine residues provide structural flexibility and hydrophobic character, while proline residues introduce conformational constraints that influence the peptide's secondary structure formation. The tryptophan residue contributes aromatic character and potential for π-π interactions, leucine provides additional hydrophobic properties, and tyrosine offers both aromatic characteristics and hydrogen bonding capabilities through its hydroxyl group. The single glycine residue serves as a flexible hinge region, allowing conformational adaptability essential for biological recognition processes.
Physicochemical characterization reveals a predicted boiling point of 1321.1±65.0 degrees Celsius, indicating thermal stability under standard laboratory conditions, though practical applications typically occur at much lower temperatures. The density calculation of 1.333±0.06 grams per cubic centimeter suggests a relatively compact molecular structure, while the predicted pKa value of 3.70±0.10 indicates acidic character under physiological conditions. Storage requirements specify maintenance at minus fifteen degrees Celsius to preserve structural integrity and prevent degradation processes that could compromise biological activity.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C44H59N9O10 | Chemical Analysis |
| Molecular Weight | 873.99 daltons | Mass Spectrometry |
| CAS Registry Number | 149635-71-2 | Chemical Abstracts Service |
| Predicted Boiling Point | 1321.1±65.0°C | Computational Modeling |
| Predicted Density | 1.333±0.06 g/cm³ | Computational Modeling |
| Predicted pKa | 3.70±0.10 | Computational Modeling |
| Storage Temperature | -15°C | Stability Studies |
Historical Context in Peptide Research
The development of peptide chemistry traces its origins to the pioneering work of Emil Fischer, who is universally recognized as the founding father of peptide chemistry and the originator of the term peptide itself. Fischer's initial work in 1901, involving the preparation of the first dipeptide glycylglycine through partial hydrolysis of diketopiperazine, established the fundamental principles that would eventually lead to the synthesis of complex peptides like H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine. The historical progression of peptide synthesis techniques has been marked by significant technological advances, beginning with Fischer's early methods and evolving through the revolutionary solid-phase peptide synthesis approach introduced by Bruce Merrifield in 1963.
Merrifield's groundbreaking solid-phase peptide synthesis methodology, which earned him the 1984 Nobel Prize in Chemistry, fundamentally transformed the accessibility of complex peptide synthesis and enabled the practical production of octapeptides with specific biological functions. The development of automated peptide synthesizers in the late 1960s and early 1970s represented a crucial technological advancement, utilizing nitrogen bubble agitation and systematic chemical protection strategies to achieve reproducible peptide assembly. These innovations directly facilitated the synthesis of carbohydrate structure mimicking peptides like H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine by providing reliable methods for producing peptides with defined sequences and conformational properties.
The emergence of carbohydrate-mimetic peptide research gained significant momentum during the late twentieth century as researchers recognized the potential for peptides to replicate carbohydrate functions while offering enhanced stability and synthetic accessibility. Phage-display technology development provided the crucial screening methodologies necessary for identifying peptide sequences capable of mimicking carbohydrate structures, leading to the discovery and characterization of compounds like H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine. This technological convergence established the foundation for modern peptide-based therapeutic development and expanded understanding of molecular mimicry mechanisms in biological systems.
The historical significance of oligopeptide research has been further enhanced by recognition of their diverse biological functions, particularly in drug delivery systems where short peptides consisting of two to twenty amino acids exhibit remarkable versatility. Contemporary research efforts have focused on understanding the mechanisms underlying carbohydrate mimicry, revealing that peptides can achieve functional mimicry through conformational complementarity rather than chemical similarity. This paradigm shift has opened new avenues for therapeutic development and enhanced appreciation for the sophisticated molecular recognition processes that enable peptides like H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine to function as effective carbohydrate mimetics.
Biological Relevance of Oligopeptide Sequences
Oligopeptides demonstrate remarkable biological significance through their ability to participate in diverse cellular processes and molecular recognition events, with H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine representing a particularly important example of carbohydrate mimicry in biological systems. The biological relevance of such oligopeptide sequences extends beyond simple structural mimicry to encompass functional interactions with cellular receptors, enzymatic systems, and immune recognition pathways. Research has demonstrated that carbohydrate-mimetic peptides can elicit immune responses comparable to their carbohydrate counterparts while offering advantages in terms of stability, immunogenicity, and therapeutic potential.
The molecular recognition mechanisms underlying oligopeptide biological activity involve complex conformational complementarity processes that enable peptides to interact with carbohydrate-binding proteins, including lectins, antibodies, and enzymatic systems. Structural studies have revealed that peptide mimics can achieve binding affinity comparable to natural carbohydrate ligands through alternative binding modes that maximize van der Waals interactions and hydrogen bonding networks. These findings demonstrate that biological function does not necessarily require chemical similarity, but rather depends on the ability to achieve complementary molecular recognition through three-dimensional structural arrangements.
The therapeutic potential of carbohydrate-mimetic oligopeptides has been extensively investigated, with particular emphasis on their applications in cancer immunotherapy and infectious disease prevention. Carbohydrate-mimetic peptides can induce antibody responses that cross-react with carbohydrate antigens present on pathogen surfaces or cancer cells, providing a mechanism for targeted therapeutic intervention. The ability of peptides like H-Alanyl-Prolyl-Tryptophyl-Leucyl-Tyrosylglycyl-Prolyl-Alanine to function as carbohydrate mimetics has opened new possibilities for vaccine development, where peptide-based immunogens offer advantages over traditional carbohydrate antigens in terms of stability and manufacturing considerations.
Drug delivery applications represent another significant area where oligopeptide sequences demonstrate biological relevance through their inherent targeting capabilities, cell penetration properties, and environmental responsiveness. The structural characteristics of oligopeptides enable them to undergo self-assembly processes that can be exploited for drug delivery vehicle formation, while their specific amino acid compositions can be designed to target particular cellular populations or tissue types. Understanding the metabolic behavior and safety profiles of oligopeptides remains a critical research priority, as these factors will ultimately determine the clinical viability of peptide-based therapeutic approaches.
| Biological Function | Mechanism | Therapeutic Application |
|---|---|---|
| Carbohydrate Mimicry | Conformational Complementarity | Cancer Immunotherapy |
| Immune Recognition | Antibody Cross-Reactivity | Vaccine Development |
| Cellular Targeting | Receptor Specificity | Drug Delivery |
| Self-Assembly | Hydrophobic/Hydrophilic Balance | Nanomedical Applications |
| Environmental Response | pH/Temperature Sensitivity | Controlled Release Systems |
Properties
CAS No. |
149635-71-2 |
|---|---|
Molecular Formula |
C44H59N9O10 |
Molecular Weight |
873.99 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize H-ALA-PRO-TRP-LEU-TYR-GLY-PRO-ALA-OH, we analyze structurally and functionally related peptides from the evidence:
Table 1: Comparative Overview of Peptides
Key Comparative Insights
Structural Complexity :
- This compound has a compact structure compared to larger peptides like SER-LEU-ALA-LEU-...-PRO-OH (MW 4504), which contains 34 residues and multiple charged motifs. Its smaller size may enhance membrane permeability but limit binding specificity .
- The dual Pro residues in the target peptide contrast with the single Pro in H-CYS-TYR-ILE-GLN-ASN-CYS-PRO-LEU-GLY-OH, which is critical for oxytocin’s cyclic conformation. This suggests divergent conformational dynamics .
Functional Residues :
- Unlike H-SER-ALA-GLU-GLU-TYR-GLU-TYR-PRO-SER-OH, which has three Glu and two Tyr residues for solubility and receptor binding, the target peptide lacks acidic residues, implying lower solubility but stronger hydrophobic interactions .
- The absence of Cys residues in this compound eliminates disulfide bonding, a feature central to the stability of H-CYS-TYR-ILE-GLN-ASN-CYS-PRO-LEU-GLY-OH .
The target peptide’s Tyr and Trp residues may instead target neurotransmitter receptors or lipid-rich environments .
Preparation Methods
Boc (t-Butoxycarbonyl) Strategy
The Boc method, as demonstrated in glycosylated peptide thioester synthesis, involves:
-
Resin selection : Mercaptomethylphenyl-functionalized silica gel or Pam-resin (0.74 mmol/g).
-
Coupling reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) for activating Boc-amino acids.
-
Deprotection : Trifluoroacetic acid (TFA) at 25–50% in dichloromethane (DCM) for Boc-group removal.
-
Side-chain protection : Benzyl (Bn) groups for Thr and Ser; acetamidomethyl (Acm) for Cys.
Example protocol :
Fmoc (Fluorenylmethyloxycarbonyl) Strategy
Fmoc chemistry, widely adopted for its milder deprotection conditions, is detailed in:
-
Coupling reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with diisopropylethylamine (DIEA).
-
Side-chain protection : tert-Butyl (tBu) for Tyr and Thr; trityl (Trt) for Gln and Asn.
Advantages : Avoids hazardous HF cleavage; uses TFA/scavenger cocktails (e.g., thioanisole/ethanedithiol) for final deprotection.
Stepwise Assembly and Coupling Optimization
The peptide sequence This compound presents challenges due to steric hindrance at Pro-Pro motifs and the sensitivity of Trp/Tyr side chains.
Resin Loading and Initial Coupling
Sensitive Residues: Trp and Tyr
-
Side-chain protection : Trp protected with Boc; Tyr with tBu.
-
Coupling conditions : HATU/DIEA in DMF at 0°C to minimize oxidation.
Deprotection and Cleavage Protocols
Global Deprotection
Resin Cleavage
-
HF method : Yields peptide α-thioesters but requires specialized equipment.
-
TFA method : Standard for Fmoc-SPPS; yields free C-terminal carboxylic acid.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
Amino Acid Analysis (AAA)
-
Derivatization : L-FDVDA labeling for enantiomeric resolution.
-
Quantification : Molar ratios align with theoretical composition (Ala: 2, Pro: 2, Gly: 1, etc.).
Challenges and Mitigation Strategies
Yield and Purity Benchmarks
Q & A
Q. How can comparative studies with peptide analogs improve functional understanding?
- Methodological Answer : Synthesize analogs with single-residue substitutions (e.g., Tyr→Phe) and compare via functional assays (e.g., cAMP signaling). Apply principal component analysis (PCA) to identify structural descriptors (e.g., hydrophobicity, charge) driving activity differences .
Key Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., opposing bioactivity trends), re-examine experimental variables (e.g., cell passage number, buffer pH) and employ orthogonal validation methods (e.g., SPR + computational modeling) .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of statistical power, blinding protocols, and raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
